4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide
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Overview
Description
4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is a chemical compound that features a benzohydrazide moiety linked to a pyrazole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide typically involves the reaction of 4-nitro-1H-pyrazole with benzohydrazide. One common method includes the following steps:
Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of 1H-pyrazole using nitric acid under controlled temperature conditions.
Condensation Reaction: The 4-nitro-1H-pyrazole is then reacted with benzohydrazide in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-((4-Amino-1H-pyrazol-1-yl)methyl)benzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine: Similar in structure but contains a piperidine ring instead of a benzohydrazide moiety.
4-Nitro-1H-pyrazole: The core pyrazole structure without the benzohydrazide group.
Uniqueness
4-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is unique due to the presence of both a nitro-substituted pyrazole ring and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(4-nitropyrazol-1-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c12-14-11(17)9-3-1-8(2-4-9)6-15-7-10(5-13-15)16(18)19/h1-5,7H,6,12H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHMUWLDLXYPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197292 |
Source
|
Record name | 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514800-73-8 |
Source
|
Record name | 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514800-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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